Carbonic acid, 9H-fluoren-9-ylmethyl 4-oxobutyl ester

Solid-phase peptide synthesis Bioconjugation linker design Aldehyde building block

Carbonic acid, 9H-fluoren-9-ylmethyl 4-oxobutyl ester (CAS 1318642-48-6) is a fluorenylmethyl carbonate ester harboring a terminal aldehyde functionality on a four-carbon aliphatic spacer. With a molecular formula of C₁₉H₁₈O₄ and a molecular weight of 310.3 g/mol, the compound belongs to the Fmoc-type protected aldehyde building block class, structurally defined by three modules: a 9H-fluoren-9-ylmethyl (Fmoc) group conferring UV chromophoric detectability at approximately 265 nm, a central carbonate diester linkage (–O–C(=O)–O–), and a 4-oxobutyl chain terminating in a reactive aldehyde (–CH=O).

Molecular Formula C19H18O4
Molecular Weight 310.3 g/mol
Cat. No. B11833735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbonic acid, 9H-fluoren-9-ylmethyl 4-oxobutyl ester
Molecular FormulaC19H18O4
Molecular Weight310.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)OCCCC=O
InChIInChI=1S/C19H18O4/c20-11-5-6-12-22-19(21)23-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-11,18H,5-6,12-13H2
InChIKeyQDMHPIIVJBMGAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbonic Acid, 9H-Fluoren-9-ylmethyl 4-Oxobutyl Ester – Structural Identity, Class Definition, and Procurement-Relevant Characteristics


Carbonic acid, 9H-fluoren-9-ylmethyl 4-oxobutyl ester (CAS 1318642-48-6) is a fluorenylmethyl carbonate ester harboring a terminal aldehyde functionality on a four-carbon aliphatic spacer . With a molecular formula of C₁₉H₁₈O₄ and a molecular weight of 310.3 g/mol, the compound belongs to the Fmoc-type protected aldehyde building block class, structurally defined by three modules: a 9H-fluoren-9-ylmethyl (Fmoc) group conferring UV chromophoric detectability at approximately 265 nm, a central carbonate diester linkage (–O–C(=O)–O–), and a 4-oxobutyl chain terminating in a reactive aldehyde (–CH=O) . Its IUPAC name is 9H-fluoren-9-ylmethyl 4-oxobutyl carbonate, and it is supplied primarily for research-scale synthetic applications in peptide chemistry, bioconjugation, and heterocycle construction .

Why Generic Substitution of Carbonic Acid, 9H-Fluoren-9-ylmethyl 4-Oxobutyl Ester Is Not Advisable Without Comparative Data


Although several fluorenylmethyl carbonate or carbamate derivatives share superficial structural homology with this compound, the simultaneous presence of three differentiating features—a carbonate (rather than carbamate) linkage, an aldehyde (rather than alcohol) terminus, and a four-carbon (rather than two-carbon) aliphatic spacer—means that no single commercially available analog replicates its full reactivity and stability profile . For instance, the 2-oxoethyl homolog (CAS 1318642-02-2, MW 282.29) presents a shorter spacer that alters steric accessibility and conjugate flexibility, while the 4-hydroxybutyl analog (CAS 549509-20-8, MW 312.36) lacks the electrophilic aldehyde required for oxime ligation and reductive amination workflows . Similarly, the carbamate variant ((9H-fluoren-9-yl)methyl (4-oxobutyl)carbamate, C₁₉H₁₉NO₃) exhibits a fundamentally different hydrolytic stability profile owing to the carbamate versus carbonate linkage . These structural divergences translate into non-interchangeable performance in applications requiring precise spatial control, orthogonal deprotection, or specific electrophilic reactivity, making uncritical substitution a source of experimental failure .

Quantitative Differentiation Evidence for Carbonic Acid, 9H-Fluoren-9-ylmethyl 4-Oxobutyl Ester Versus Closest Analogs


Spacer Length Comparison: 4-Oxobutyl (C4) Versus 2-Oxoethyl (C2) Chain – Impact on Steric Accessibility and Conformational Flexibility

The target compound incorporates a four-carbon aliphatic spacer (4-oxobutyl) between the carbonate linkage and the terminal aldehyde, compared to the two-carbon spacer (2-oxoethyl) in the closest commercial analog, carbonic acid 9H-fluoren-9-ylmethyl 2-oxoethyl ester (CAS 1318642-02-2) . The additional two methylene units increase the through-bond distance between the Fmoc group and the reactive aldehyde by approximately 2.5 Å (based on standard C–C bond lengths), which is anticipated to reduce steric shielding of the aldehyde by the bulky fluorenyl ring system and enhance conformational flexibility for conjugation to sterically demanding substrates . This class-level inference is consistent with the general principle that longer spacers improve reaction yields in solid-phase bioconjugation when bulky protecting groups are present; however, direct comparative kinetic data for these specific compounds were not identified in the accessible literature and would need to be experimentally determined .

Solid-phase peptide synthesis Bioconjugation linker design Aldehyde building block

Carbonate Versus Carbamate Linkage Stability Differentiation Under Basic Deprotection Conditions

The target compound features a carbonate ester linkage (–O–C(=O)–O–) connecting the fluorenylmethyl group to the 4-oxobutyl chain, in contrast to the carbamate linkage (–O–C(=O)–NH–) found in the structurally analogous (9H-fluoren-9-yl)methyl (4-oxobutyl)carbamate (C₁₉H₁₉NO₃, MW ~309) . Carbonate esters are established in the literature to undergo base-catalyzed hydrolysis significantly faster than the corresponding carbamates due to the lower resonance stabilization of the carbonate leaving group relative to the carbamate nitrogen [1]. Under standard Fmoc deprotection conditions (20% piperidine in DMF), carbonate esters typically exhibit half-lives on the order of seconds to a few minutes, whereas carbamates can require more forcing conditions or extended reaction times [1]. This differential lability is a class-level property well-documented for Fmoc-carbonate versus Fmoc-carbamate protecting groups and is directly relevant to users who require complete and rapid deprotection without residual protecting group adducts [1].

Protecting group strategy Orthogonal deprotection Fmoc solid-phase peptide synthesis

Terminal Aldehyde (4-Oxobutyl) Versus Terminal Alcohol (4-Hydroxybutyl): Functional Group Reactivity for Chemoselective Ligation

The target compound's 4-oxobutyl chain terminates in a reactive aldehyde group, distinguishing it from the closely related (9H-fluoren-9-yl)methyl (4-hydroxybutyl) carbonate (CAS 549509-20-8, C₁₉H₂₀O₄, MW 312.36) which terminates in a primary alcohol . The aldehyde functionality enables direct participation in chemoselective ligation reactions—including oxime formation with aminooxy-derivatized peptides, hydrazone formation with hydrazides, and reductive amination with primary amines—all of which are inaccessible to the alcohol analog without prior oxidation [1]. In the context of Fmoc-based solid-phase peptide synthesis (SPPS), C-terminal peptide aldehydes are valuable intermediates for protease inhibitor development and peptide segment ligation strategies, and the aldehyde oxidation state of the target compound eliminates the need for a post-synthetic oxidation step that is required when using the alcohol analog [1].

Oxime ligation Reductive amination Chemoselective bioconjugation Peptide aldehyde synthesis

UV Chromophoric Detectability: Fmoc Molar Extinction Coefficient Enabling Sensitive HPLC Monitoring

The 9H-fluoren-9-ylmethyl (Fmoc) group present in the target compound provides strong UV absorption with a characteristic λₘₐₓ of approximately 265 nm and a molar extinction coefficient (ε) of approximately 6,000–7,000 M⁻¹cm⁻¹, enabling sensitive UV-based detection during reversed-phase HPLC purification and monitoring [1]. This chromophoric property is shared across the Fmoc-containing analog family; however, the target compound's combination of the Fmoc chromophore with the carbonate-linked 4-oxobutyl aldehyde spacer means that both the protected precursor and any deprotection byproducts (dibenzofulvene adducts) can be independently monitored by UV at 265 nm, facilitating real-time reaction tracking . In contrast, non-Fmoc aldehyde linkers (e.g., Boc-protected or benzyl-based aldehyde building blocks) lack this strong UV signature and require alternative detection methods such as evaporative light scattering (ELSD) or mass spectrometry, which may be less accessible in routine quality control settings [1].

Analytical HPLC monitoring Fmoc chromophore Solid-phase synthesis quality control

Structural Orthogonality: Simultaneous Carbonate and Aldehyde Functionality Distinct from All Single-Function Analogs

The target compound is uniquely characterized by the simultaneous presence of a base-labile carbonate protecting group and a terminal aldehyde on a flexible aliphatic spacer. This bifunctional architecture is not replicated in any single commercially identified close analog: the 2-oxoethyl ester (CAS 1318642-02-2) offers aldehyde reactivity but with a shorter, less flexible spacer; the 4-hydroxybutyl carbonate (CAS 549509-20-8) provides the optimal C4 spacer but lacks the electrophilic aldehyde; and the 4-oxobutyl carbamate provides the correct spacer length and aldehyde but with a less base-labile carbamate linkage . This three-way differentiation—correct spacer length, carbonate (not carbamate) lability, and aldehyde (not alcohol) reactivity—makes the target compound the only commercially cataloged entity that simultaneously satisfies all three criteria for applications requiring sequential orthogonal deprotection and chemoselective conjugation on a flexible tether .

Bifunctional building block Orthogonal protecting groups Dual reactivity linker

Optimal Research and Industrial Application Scenarios for Carbonic Acid, 9H-Fluoren-9-ylmethyl 4-Oxobutyl Ester Based on Comparative Evidence


Fmoc Solid-Phase Peptide Synthesis (SPPS) of C-Terminal Peptide Aldehydes Requiring Rapid Carbonate Deprotection

In Fmoc-SPPS workflows aimed at producing C-terminal peptide aldehydes for protease inhibitor screening, the target compound can serve as a pre-formed aldehyde building block that is attached to the resin via the carbonate linkage or used in solution-phase fragment coupling. The carbonate linker undergoes rapid cleavage under standard 20% piperidine/DMF conditions (t₁/₂ on the order of seconds to minutes), significantly faster than the corresponding carbamate analog, minimizing exposure of the acid-labile aldehyde to basic conditions and reducing aldehyde degradation or epimerization [1]. The 4-carbon spacer further ensures that the bulky Fmoc group does not sterically impede aldehyde reactivity during on-resin conjugation steps.

Chemoselective Oxime or Hydrazone Ligation for Peptide–Drug Conjugate Assembly

The terminal aldehyde of the target compound enables direct oxime ligation with aminooxy-functionalized payloads or hydrazone formation with hydrazide-derivatized targeting ligands without requiring a preliminary oxidation step. This is a distinct advantage over the 4-hydroxybutyl carbonate analog (CAS 549509-20-8), which would require Dess-Martin or Swern oxidation to generate the reactive aldehyde—a step that introduces additional reagent costs, purification burden, and the risk of oxidizing sensitive amino acid side chains (e.g., methionine, cysteine) [2]. The UV-detectable Fmoc group further facilitates HPLC monitoring of conjugation progress and purification of the desired product.

Synthesis of Heterocyclic Scaffolds via Aldehyde Cyclocondensation with Hydrazines or Amidines

The 4-oxobutyl aldehyde moiety can participate in cyclocondensation reactions with hydrazines to form pyrazoles or with amidines to form pyrimidines, enabling the construction of heterocyclic libraries for medicinal chemistry campaigns. The carbonate-linked Fmoc group can be retained during the cyclocondensation step to facilitate intermediate purification by UV-guided flash chromatography, then subsequently removed under mild basic conditions to liberate the free heterocycle–alcohol conjugate . The 2-oxoethyl analog, with its shorter spacer, may impose conformational constraints that reduce cyclization efficiency for larger ring systems, making the 4-oxobutyl variant the preferred choice when spacer length is a critical parameter.

Dual-Functional Linker for Antibody–Drug Conjugate (ADC) Payload Attachment Requiring Orthogonal Release and Spacer Flexibility

In ADC linker chemistry, the target compound's bifunctional architecture—base-labile carbonate at one terminus and aldehyde at the other—enables sequential orthogonal conjugation: the aldehyde can first be reacted with a hydrazide- or aminooxy-modified cytotoxic payload under mildly acidic conditions (pH 4.5–5.5 for oxime ligation), after which the Fmoc group is removed with piperidine to expose a free hydroxyl for further functionalization or direct antibody coupling . The 4-carbon aliphatic spacer provides greater conformational flexibility than the 2-carbon analog, potentially improving the accessibility of the conjugated payload to its intracellular target. However, users should note that direct comparative ADC efficacy data for these specific linkers were not identified in the literature and would require independent validation [1].

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